(S)-1-(2-Chloroisonicotinoyl)pyrrolidine-2-carboxylic acid
Description
1-(2-Chloropyridine-4-carbonyl)-L-proline is a compound that belongs to the class of pyridine derivatives. Pyridine is a valuable nitrogen-based heterocyclic compound widely used in pharmaceuticals, agrochemicals, and chemical industries due to its versatile chemical properties
Properties
CAS No. |
123412-45-3 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
KWIHFAPGRNEIHW-QMMMGPOBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Synonyms |
N-(2-Chloropyridine-4-carbonyl)-L-proline |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline typically involves the reaction of 2-chloropyridine-4-carbonyl chloride with L-proline. The preparation of 2-chloropyridine-4-carbonyl chloride can be achieved through the reaction of 2-chloroisonicotinic acid with thionyl chloride at 80°C for 3 hours . The resulting 2-chloropyridine-4-carbonyl chloride is then reacted with L-proline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for 1-(2-Chloropyridine-4-carbonyl)-L-proline would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-L-proline can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation could produce a corresponding carboxylic acid.
Scientific Research Applications
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-carbonyl chloride: A precursor in the synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline.
Pyridine Derivatives: Other pyridine derivatives with similar structures and properties.
Uniqueness
1-(2-Chloropyridine-4-carbonyl)-L-proline is unique due to its specific combination of the chloropyridine moiety and the L-proline residue. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
